4,4'-Dichlorobutyrophenone

Description

Properties

IUPAC Name |

4-chloro-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCHLVFIVJBCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193854 | |

| Record name | 4,4'-Dichlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40877-09-6 | |

| Record name | 4-Chloro-1-(4-chlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Dichlorobutyrophenone chemical properties and structure

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry. Its specific structural features, including a reactive carbonyl group and two chlorine substituents, make it a versatile precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization, a representative synthetic protocol, and its primary applications, with a focus on its role in drug development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is foundational to appreciating its reactivity and function.

Nomenclature and Identifiers

-

IUPAC Name : 4-chloro-1-(4-chlorophenyl)butan-1-one[1]

-

Synonyms : this compound

-

CAS Number : 40877-09-6[1]

-

Molecular Formula : C₁₀H₁₀Cl₂O[1]

Molecular Structure

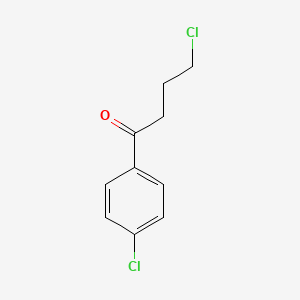

The structure consists of a butyrophenone core with two chlorine atoms. One is attached at the para-position (position 4) of the phenyl ring, and the other is at the terminal position (position 4) of the butyryl side chain.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, reactivity, and phase.

Qualitative Description

This compound is typically a solid at room temperature, often appearing as a white powder.

Quantitative Data Summary

The following table summarizes key physicochemical properties, which are crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property | Value | Source |

| Molecular Weight | 217.09 g/mol | [1] |

| Exact Mass | 216.0108703 Da | [1] |

| Melting Point | 42 - 43 °C | |

| Boiling Point | 209 - 210 °C | |

| Density | ~1.23 g/cm³ | [2][3] |

| Appearance | White Solid / Powder | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |

Synthesis and Manufacturing

The synthesis of butyrophenone derivatives often involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Synthetic Pathway: Friedel-Crafts Acylation

A common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich chlorobenzene ring. The para-substitution is favored due to the directing effect of the chlorine atom on the benzene ring and steric hindrance at the ortho positions.

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis via Friedel-Crafts acylation.

Materials:

-

Chlorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Loading: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Add 4-chlorobutyryl chloride dropwise to the stirred suspension of AlCl₃ in DCM.

-

Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene dropwise via the addition funnel, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint.

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]

-

¹H NMR : The proton NMR spectrum will show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the dichlorophenyl ring will appear as two doublets in the downfield region (approx. 7.5-8.0 ppm) due to their proximity to the electron-withdrawing carbonyl group. The aliphatic protons of the butyl chain will appear as triplets in the upfield region (approx. 2.0-3.8 ppm).

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (highly deshielded, ~195-200 ppm), aromatic carbons (128-140 ppm), and the aliphatic carbons of the side chain (~25-45 ppm).[6]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.[7]

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone.

-

Bands in the 1585-1600 cm⁻¹ region correspond to C=C stretching within the aromatic ring.[8]

-

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ .[9]

-

C-Cl stretching vibrations typically appear in the fingerprint region, around 700-800 cm⁻¹ .

-

-

Mass Spectrometry (MS) : MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

-

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216, with characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Common fragmentation patterns would involve cleavage alpha to the carbonyl group (McLafferty rearrangement) and loss of the chlorobutyl side chain.

-

Summary of Analytical Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets, ~7.5-8.0 ppm |

| Aliphatic Protons | Three multiplets (triplets), ~2.0-3.8 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~195-200 ppm |

| Aromatic Carbons | ~128-140 ppm | |

| IR | C=O Stretch | Strong, sharp band at ~1685 cm⁻¹ |

| C-Cl Stretch | ~700-800 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z 216 (with Cl isotope pattern) |

Applications in Drug Development

This compound is a key building block, particularly in the synthesis of butyrophenone-class antipsychotic drugs.

Intermediate for Haloperidol Synthesis

The most prominent application of this compound is as a direct precursor to Haloperidol , a widely used typical antipsychotic medication for treating schizophrenia and other psychiatric disorders.[10] The butyrophenone scaffold is a well-established pharmacophore for dopamine D₂ receptor antagonists.

The synthesis involves a nucleophilic substitution reaction where the terminal chlorine atom on the butyryl chain of this compound is displaced by the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine.[11]

Caption: Synthetic pathway from this compound to Haloperidol.

This transformation highlights the strategic importance of this compound, as the two distinct chlorine atoms allow for sequential and regioselective reactions, a critical aspect of complex molecule synthesis.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety.

GHS Hazard Classification

According to safety data sheets, this compound is classified with the following hazards:

-

H302 : Harmful if swallowed[1]

-

H315 : Causes skin irritation[1]

-

H318 : Causes serious eye damage[1]

-

H335 : May cause respiratory irritation[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-defined chemical properties, predictable reactivity, and established synthetic routes make it an invaluable intermediate in organic chemistry. Its critical role as a precursor in the synthesis of essential medicines like Haloperidol underscores its contribution to the pharmaceutical field. A thorough understanding of its structure, properties, and safe handling is crucial for researchers and professionals in drug development and chemical manufacturing.

References

-

This compound | C10H10Cl2O | CID 2723781 . PubChem. [Link]

-

This compound - Optional[13C NMR] - Spectrum . SpectraBase. [Link]

-

2',4'-Dichlorobutyrophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

-

2,4-Dichlorobutyrophenone . ChemBK. [Link]

-

4,4'-Dichlorobenzophenone . NIST WebBook. [Link]

-

4,4'-Dichlorobenzophenone . NIST WebBook. [Link]

- Synthesis of haloperidol.

-

Infrared Spectroscopy . Michigan State University Chemistry. [Link]

-

Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors . PubMed Central. [Link]

-

Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions . Palacký University Olomouc. [Link]

-

Nuclear Magnetic Resonance Spectroscopy . Michigan State University Chemistry. [Link]

Sources

- 1. This compound | C10H10Cl2O | CID 2723781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66353-47-7 CAS MSDS (2,4-Dichlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone (CAS: 40877-09-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 4,4'-Dichlorobutyrophenone, a molecule of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. This guide moves beyond a simple recitation of facts, instead offering a narrative grounded in the principles of chemical synthesis, reactivity, and application. As your senior application scientist, my objective is to provide not just the "what" but the "why"—the underlying causality that informs experimental design and interpretation. Herein, we will explore the synthesis of this compound, delve into its physicochemical and spectral properties, and discuss its potential applications, all while maintaining a rigorous commitment to scientific integrity and practical utility.

Section 1: Compound Profile and Physicochemical Properties

This compound, with the CAS number 40877-09-6, is a disubstituted aromatic ketone.[1] Its structure is characterized by a butyrophenone core with two chlorine atoms substituting at the 4 and 4' positions. This dichlorination significantly influences the molecule's reactivity and potential biological activity. The IUPAC name for this compound is 4-chloro-1-(4-chlorophenyl)butan-1-one.[1][2][3]

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate everything from appropriate storage conditions to its behavior in various reaction environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O | PubChem[1], Thermo Fisher Scientific[2][3] |

| Molecular Weight | 217.09 g/mol | PubChem[1], SpectraBase[4][5][6] |

| Appearance | Clear colorless to yellow to orange liquid | Thermo Fisher Scientific[2][3] |

| Boiling Point | 141 °C at 12 mmHg | ChemicalBook[7] |

| Density | 1.23 g/cm³ | ChemicalBook[7] |

| Refractive Index | 1.5570-1.5610 at 20°C | Thermo Fisher Scientific[2][3] |

| Solubility | Soluble in organic solvents like ethanol, n-hexane, and dichloromethane; insoluble in water. | ChemBK[8] |

Section 2: Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[9][10] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[9][11]

The Underlying Chemistry: A Step-by-Step Mechanistic Look

The Friedel-Crafts acylation proceeds through a well-established mechanism. The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is critical. Its role is to activate the acylating agent, creating a highly electrophilic species, the acylium ion, which is then susceptible to attack by the aromatic ring.

A Validated Experimental Protocol

This protocol is a representative method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Chlorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of AlCl₃. Following this, add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic and Analytical Characterization

The identity and purity of a synthesized compound are unequivocally established through a combination of spectroscopic and analytical techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Observations | Source |

| ¹³C NMR | Spectra available for review. | SpectraBase[4][6] |

| GC-MS | Mass spectrum data is available, providing fragmentation patterns for structural confirmation. | SpectraBase[5] |

| FTIR | Infrared spectrum reveals characteristic absorptions for the carbonyl group (C=O) and aromatic C-Cl bonds. | SpectraBase |

| UV-Vis | UV-Visible spectrum provides information on the electronic transitions within the molecule. | SpectraBase |

Analytical methods for the determination of chlorinated aromatic compounds often involve gas chromatography (GC) coupled with various detectors such as mass spectrometry (MS) or an electron capture detector (ECD).[12][13] High-performance liquid chromatography (HPLC) can also be employed for quantification.[12]

Section 4: Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several points of reactivity, making it a versatile intermediate in organic synthesis. The carbonyl group can undergo nucleophilic addition and reduction reactions. The chlorine atom on the butyryl chain is a good leaving group, susceptible to nucleophilic substitution.

The presence of chlorine atoms in a molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties.[14] Halogenation can enhance membrane permeability, increase metabolic stability, and influence binding affinity to biological targets.[14]

While specific applications of this compound are not extensively detailed in the provided search results, its structural motifs are present in various biologically active compounds. For instance, butyrophenones are a well-known class of antipsychotic drugs. The dichlorophenyl moiety is found in numerous pharmaceuticals and agrochemicals, where it contributes to their biological efficacy.[15][16]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye damage.[1]

-

May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a fume hood.[17]

-

Wear appropriate protective gloves, clothing, and eye/face protection.[17][18]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[17]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][18]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis and clear physicochemical properties. Its utility in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, is underscored by the reactivity of its functional groups and the influence of its halogen substituents. This guide has provided a comprehensive overview, from its synthesis to its safe handling, to empower researchers and developers in their scientific pursuits.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

National Center for Biotechnology Information. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ChemBK. 2,4-Dichlorobutyrophenone. [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

-

International Journal of Science Technology and Management. Advances in Friedel-Crafts reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

Sources

- 1. This compound | C10H10Cl2O | CID 2723781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorbutyrophenon, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 66353-47-7 CAS MSDS (2,4-Dichlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dnyanasadhanacollege.org [dnyanasadhanacollege.org]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.pt [fishersci.pt]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4'-Dichlorobutyrophenone: Properties, Analysis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dichlorobutyrophenone, a key chemical intermediate in synthetic chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, including its molecular formula and weight, and presents its chemical structure. We delve into its significance as a building block in the synthesis of more complex molecules, explaining the chemical rationale behind its utility. A detailed, field-proven protocol for the analytical quantification of similar compounds using Gas Chromatography (GC) is provided, complete with justifications for each step to ensure methodological integrity. Finally, a thorough summary of its safety and handling protocols is presented. This guide serves as an essential resource for researchers and professionals requiring in-depth knowledge of this compound.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 4-chloro-1-(4-chlorophenyl)butan-1-one, is a disubstituted aromatic ketone.[1][2] Its core structure consists of a butyrophenone backbone with chlorine atoms substituted at the para (4) positions of both the phenyl ring and the butyl chain. This specific arrangement of functional groups is pivotal to its reactivity and utility in organic synthesis.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight.

Chemical Structure

The structural arrangement of atoms dictates the compound's chemical behavior. The diagram below illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for experimental design, from selecting appropriate solvents to setting reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 40877-09-6 | [1][2] |

| IUPAC Name | 4-chloro-1-(4-chlorophenyl)butan-1-one | [1][2] |

| Appearance | Clear colorless to yellow to orange liquid | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2] |

| Molecular Weight | 217.09 g/mol | [1][3] |

| Refractive Index | 1.5570-1.5610 @ 20°C | [2] |

Role in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate or building block. Its value lies in the strategic placement of its functional groups:

-

The Ketone: The carbonyl group is a highly reactive site, susceptible to nucleophilic attack. This allows for the extension of the molecule, forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of drug synthesis.

-

The Aryl Chloride: The chlorine atom on the phenyl ring is relatively stable but can be substituted under specific conditions (e.g., nucleophilic aromatic substitution, or Suzuki/Buchwald-Hartwig couplings), allowing for the attachment of diverse molecular fragments.

-

The Alkyl Chloride: The chlorine on the butyl chain is a reactive leaving group, readily displaced by nucleophiles. This functionality is crucial for N-alkylation reactions, a common step in the synthesis of many nitrogen-containing APIs, such as those targeting central nervous system (CNS) receptors.[4]

The butyrophenone scaffold itself is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic drugs. Therefore, derivatives of this compound are explored for creating novel therapeutic agents.[5]

Analytical Protocol: Gas Chromatography (GC) Quantification

Ensuring the purity and concentration of intermediates like this compound is critical. Gas chromatography is a powerful technique for this purpose. The following protocol is adapted from established methods for related chlorinated aromatic compounds and is designed to be self-validating.[6][7]

Expertise & Causality: The choice of an on-column injection technique is deliberate. For many thermally sensitive compounds, conventional split/splitless injection can cause degradation in the hot inlet, leading to inaccurate quantification. On-column injection deposits the sample directly onto the analytical column at a lower temperature, preserving the integrity of the analyte.[6]

Step-by-Step GC-ECD Protocol

-

Sample Preparation (Extraction):

-

Accurately weigh approximately 100 mg of the test sample into a 50 mL volumetric flask.

-

Add 25 mL of iso-hexane and sonicate for 15 minutes to ensure complete dissolution.

-

Add a known concentration of an appropriate internal standard (e.g., CB-201). The internal standard is crucial for accurate quantification as it corrects for variations in injection volume and detector response.[6]

-

Dilute to the mark with iso-hexane and mix thoroughly.

-

-

Instrumental Analysis (GC with Electron Capture Detector - ECD):

-

GC System: Agilent 7890 or equivalent.

-

Analytical Column: TR-5MS (30 m × 0.25 mm × 0.1 μm) or equivalent 5% phenyl-methylpolysiloxane column. This column phase provides good selectivity for aromatic compounds.[6]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

-

Injection: 1 µL on-column injection.

-

Oven Temperature Program:

-

Initial temperature: 55°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 8 minutes.[6]

-

Rationale: This program ensures good separation of the analyte from solvents and potential impurities while minimizing run time.

-

-

Detector: Electron Capture Detector (ECD) at 325°C. The ECD is highly sensitive to halogenated compounds like this compound, making it the ideal choice for trace-level detection.[6]

-

-

Data Analysis:

-

Identify the peaks for this compound and the internal standard based on their retention times, confirmed by running a known standard.

-

Calculate the response factor (RF) from the standard run.

-

Quantify the concentration of the analyte in the sample using the internal standard method, which provides a self-validating system against injection inconsistencies.

-

Analytical Workflow Visualization

Caption: Workflow for the quantification of this compound.

Safety and Handling

As with any active chemical reagent, adherence to strict safety protocols is paramount. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

(Source: PubChem)[1]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and a predictable set of chemical properties. Its utility in the synthesis of complex organic molecules, particularly within pharmaceutical research, is driven by the strategic placement of its ketone and dual chloride functional groups. Understanding its properties, adhering to rigorous analytical protocols for quality control, and observing strict safety measures are essential for its effective and safe application in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723781, this compound. Retrieved from [Link]

-

PharmaCompass (n.d.). 2',4'-Dichlorobutyrophenone. Retrieved from [Link]

-

Lund, E., Athanassiadis, I., Bergman, Å., & Asplund, L. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Environmental Science and Pollution Research International, 24(15), 13307–13314. Retrieved from [Link]

-

NIST (n.d.). 4,4'-Dichlorobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK (2024). 2,4-Dichlorobutyrophenone. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2). Retrieved from [Link].

-

PubMed (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

ResearchGate (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information (2020). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. Retrieved from [Link]

-

National Center for Biotechnology Information (2019). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

- Google Patents (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,4-Dichloronitrobenzene: A Cornerstone in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents (n.d.). US20090177014A1 - Process for preparing 4,4' difluorobenzophenone.

-

Patsnap (n.d.). Method for preparing 2, 4-dichloroacetophenone. Retrieved from [Link]

Sources

- 1. This compound | C10H10Cl2O | CID 2723781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2',4'-Dichlorobutyrophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Safety and Handling of 4,4'-Dichlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4,4'-Dichlorobutyrophenone, a chemical intermediate used in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure-related health effects.

Section 1: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[1]

Key Toxicological Data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O | PubChem[2] |

| Molecular Weight | 217.09 g/mol | PubChem[2] |

Routes of Exposure and Health Effects:

-

Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, dehydration, dizziness, and weakness.[3]

-

Inhalation: May cause respiratory tract irritation.[1][2][4]

-

Skin Contact: Causes skin irritation.[2] Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[1][2]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Implementing robust exposure controls is paramount when working with this compound.

Engineering Controls:

-

Fume Hoods: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[5][6] The fume hood's performance should be regularly checked.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of the chemical.[3][8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential for preventing direct contact with the chemical.[9]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6][10] | To protect against splashes that can cause serious eye damage.[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][9][11] A lab coat or chemical-resistant apron.[5][9] | To prevent skin irritation and potential absorption.[2] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for situations with a higher potential for inhalation exposure.[3] | To prevent respiratory tract irritation.[1][2] |

Section 3: Safe Handling and Storage Protocols

Proper handling and storage practices are critical to prevent accidents and maintain the chemical's integrity.

Handling:

-

Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[12]

-

Good Housekeeping: Keep the work area clean and uncluttered.[7] Promptly clean up any spills.[7]

-

Hygiene: Wash hands thoroughly after handling.[1][12] Do not eat, drink, or smoke in the laboratory.[1][7]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12][13]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[14]

-

Segregation: Segregate from incompatible materials to prevent hazardous reactions.[8][15]

-

Labeling: Ensure all containers are clearly and accurately labeled.[5][8]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.[1][12]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12] Get medical attention if irritation develops or persists.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[13]

-

Ingestion: Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[3]

Spill Response:

-

Minor Spills:

-

Major Spills:

Firefighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Special Hazards: Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Section 5: Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local regulations.[1] All waste materials should be treated as hazardous waste.[17]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).

- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).

- SAFETY DATA SHEET. (2024-08-06). Sigma-Aldrich.

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- How to Choose PPE for Chemical Work. (2025-10-23).

- Lab Safety Manual: Chemical Management | Hampshire College. (n.d.).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Material Safety Data Sheet. (n.d.). Covetrus North America.

- SAFETY DATA SHEET. (2025-05-20). Sigma-Aldrich.

- SAFETY DATA SHEET. (2011-12-15). Fisher Scientific.

- This compound | C10H10Cl2O | CID 2723781 - PubChem. (n.d.).

- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).

- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).

- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).

- Personal Protective Equipment | US EPA. (2025-09-12).

- CHEMICAL SPILL RESPONSE PROCEDURES - Environmental Health and Safety. (n.d.).

- Chemical Spill Response Procedure - University of Manitoba. (n.d.).

- Chemical Spills - Emergency Management - Florida State University. (n.d.).

- SAFETY DATA SHEET. (2024-03-30). Fisher Scientific.

- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).

- 4 - SAFETY DATA SHEET. (n.d.).

- Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Chlorine Dioxide - Benchchem. (n.d.).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025-05-13).

- Material Safety Data Sheet - 3',4'-Dichloroacetophenone, 99% - Cole-Parmer. (n.d.).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C10H10Cl2O | CID 2723781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. northamerica.covetrus.com [northamerica.covetrus.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. hsa.ie [hsa.ie]

- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 12. fishersci.pt [fishersci.pt]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Toxicity data for 4,4'-Dichlorobutyrophenone

An In-Depth Technical Guide to the Toxicological Profile of 4,4'-Dichlorobutyrophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the available and potential toxicity of this compound, a chemical intermediate with applications in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes existing data, outlines necessary experimental evaluations, and provides detailed protocols for key toxicological assays.

Introduction and Chemical Identity

This compound (CAS No: 40877-09-6) is a halogenated aromatic ketone. Its chemical structure, featuring a butyrophenone core with chlorine substituents on both phenyl rings, is pertinent to its reactivity and toxicological profile. Understanding its safety profile is paramount for risk assessment and safe handling in research and manufacturing environments.

Chemical Structure:

-

IUPAC Name: 4-chloro-1-(4-chlorophenyl)butan-1-one[1]

-

Molecular Formula: C₁₀H₁₀Cl₂O[1]

-

Molecular Weight: 217.09 g/mol [1]

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation - Category 1).[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

-

H351: Suspected of causing cancer (Carcinogenicity - Category 2).

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[2] For this compound, the available data indicates moderate acute oral toxicity.

Oral Toxicity: An oral LD50 study in mice reported a value between 1,276 and 1,352 mg/kg. This places the compound in Category 4 for acute oral toxicity according to GHS criteria.

Dermal and Inhalation Toxicity: While specific studies on the dermal and inhalation toxicity of this compound are not readily available in the public domain, the GHS classification for skin and respiratory irritation suggests that these are significant routes of exposure to consider.[1]

Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye damage.[1] This is a critical consideration for laboratory and industrial handling, where direct contact should be avoided.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage, a potential initiating event for carcinogenesis.[3] There is a lack of publicly available genotoxicity data for this compound. However, studies on structurally related compounds, such as 4-(2,4-dichlorophenoxy)butyric acid, have shown no significant genotoxic potential in assays like the Ames test and chromosomal aberration tests.[4][5] Given the presence of chlorinated aromatic rings, a standard battery of genotoxicity tests is strongly recommended.

Recommended Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[6][7][8][9]

-

In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.[10][11]

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): To detect gene mutations and clastogenic effects.[3][11]

Carcinogenicity

The classification "Suspected of causing cancer" (H351) warrants significant attention. This classification is often based on limited evidence from animal studies or structural alerts. Long-term carcinogenicity bioassays in two rodent species are typically required for a definitive assessment.

Studies on other dichlorinated aromatic compounds, such as 1,4-dichlorobenzene, have shown evidence of carcinogenicity in animal models, including liver and kidney tumors in rats and mice.[12][13][14] The relevance of these findings to human health is a subject of ongoing research and depends on the mechanism of action.[14]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound is currently available. Standardized studies, following OECD or ICH guidelines, are necessary to evaluate potential effects on fertility, embryonic development, and postnatal development.[15][16][17][18] These studies are a critical component of the safety assessment for any new pharmaceutical intermediate or active ingredient.

Potential Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been elucidated. However, based on its structure, several potential mechanisms can be hypothesized:

-

Oxidative Stress: The metabolism of chlorinated aromatic compounds can generate reactive oxygen species (ROS), leading to cellular damage.[19]

-

Mitochondrial Dysfunction: Many toxic compounds disrupt mitochondrial function, leading to a decrease in ATP production and an increase in oxidative stress.[19]

-

Cell Membrane Damage: The lipophilic nature of the compound may allow it to intercalate into cell membranes, disrupting their integrity and function.[20]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in a mammalian cell line (e.g., HEK-293 or HepG2). The MTT assay is a colorimetric method that measures cell viability based on the mitochondrial reduction of tetrazolium dye to formazan.[21]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][8] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6][7]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar

-

Minimal glucose agar plates

-

Test compound (this compound)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

S9 mix cofactors

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella strains.

-

Plate Incorporation Method:

-

To a tube with molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer (for tests with and without metabolic activation).

-

Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Caption: General workflow for the Ames test (plate incorporation method).

Data Summary

| Toxicological Endpoint | Species | Route | Value/Result | GHS Classification | Reference(s) |

| Acute Oral Toxicity | Mouse | Oral | LD50: 1,276 - 1,352 mg/kg | Category 4 | |

| Skin Irritation | N/A | N/A | Causes skin irritation | Category 2 | [1] |

| Eye Irritation | N/A | N/A | Causes serious eye damage | Category 1 | [1] |

| Respiratory Irritation | N/A | N/A | May cause respiratory irritation | Category 3 | [1] |

| Carcinogenicity | N/A | N/A | Suspected of causing cancer | Category 2 | |

| Genotoxicity | N/A | N/A | No data available | Not Classified | |

| Reproductive Toxicity | N/A | N/A | No data available | Not Classified |

Conclusion and Future Directions

The available data for this compound indicates moderate acute oral toxicity and significant irritation to the skin, eyes, and respiratory system. The suspicion of carcinogenicity highlights a critical data gap that requires further investigation through long-term animal studies. Furthermore, comprehensive genotoxicity and reproductive toxicity studies are essential to fully characterize the safety profile of this compound. The experimental protocols outlined in this guide provide a starting point for generating this crucial data in accordance with international regulatory standards.[22][23] Researchers and drug development professionals must use this information to implement appropriate safety measures and to guide future non-clinical safety studies.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

-

Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2768. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

-

Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 11(5), 266–287. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Stephens, M., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 932. [Link]

-

Ames Test. (n.d.). Charles River Laboratories. [Link]

-

The Ames Test. (n.d.). University of California, Davis. [Link]

-

OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). OECD. [Link]

-

OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). OECD. [Link]

-

OECD acute toxicity tests: overview of guidelines. (2023). Envigo. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Gollapudi, B. B., et al. (1995). Evaluation of the in vitro genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology, 345(1-2), 21–28. [Link]

-

Gollapudi, B. B., et al. (1999). Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 217–225. [Link]

-

Tafazoli, M., et al. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. Mutagenesis, 13(2), 115–126. [Link]

-

Genetic Toxicology. (n.d.). Pharmaron. [Link]

-

Developmental and Reproductive Toxicology for Chemical Products. (n.d.). Charles River Laboratories. [Link]

-

Bradberry, S. M., et al. (2003). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 41(1), 85–99. [Link]

-

1,4-Dichlorobenzene. (2021). In 15th Report on Carcinogens. National Toxicology Program. [Link]

-

Genetic Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

-

Report on Carcinogens, Fifteenth Edition - 1,4-Dichlorobenzene. (2021). National Toxicology Program. [Link]

-

Developmental and Reproductive Toxicology. (2013). ScienceDirect. [Link]

-

Developmental and Reproductive Toxicology (DART) Studies. (n.d.). Charles River Laboratories. [Link]

-

Haws, L. C., et al. (1999). An evaluation of the carcinogenic hazard of 1,4-dichlorobenzene based on internationally recognized criteria. Regulatory Toxicology and Pharmacology, 30(2 Pt 1), 137–151. [Link]

-

Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. (n.d.). Vivotecnia. [Link]

Sources

- 1. This compound | C10H10Cl2O | CID 2723781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD acute toxicity tests: overview of guidelines [blog.yeswelab.fr]

- 3. criver.com [criver.com]

- 4. Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaron.com [pharmaron.com]

- 12. 1,4-Dichlorobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. An evaluation of the carcinogenic hazard of 1,4-dichlorobenzene based on internationally recognized criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. criver.com [criver.com]

- 18. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 19. mdpi.com [mdpi.com]

- 20. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 23. oecd.org [oecd.org]

IUPAC name for 4,4'-Dichlorobutyrophenone

<Technical Guide: 4-Chloro-1-(4-chlorophenyl)butan-1-one >

A Comprehensive Resource for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-chloro-1-(4-chlorophenyl)butan-1-one, a key chemical intermediate in pharmaceutical synthesis. The common nomenclature "4,4'-Dichlorobutyrophenone" is frequently used in commercial listings but is technically a misnomer; this document will adhere to the IUPAC-preferred name. We will explore its chemical identity, physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role as a precursor in the manufacturing of significant pharmaceutical agents, including the archetypal antipsychotic, haloperidol. Furthermore, this guide details established analytical methodologies for quality control and outlines essential safety and handling protocols, providing researchers and drug development professionals with a comprehensive, authoritative resource.

Introduction: Deconstructing a Key Pharmaceutical Building Block

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is a cornerstone of efficient and robust drug substance manufacturing. 4-Chloro-1-(4-chlorophenyl)butan-1-one is a bifunctional molecule of significant interest. Its structure, featuring a halogenated aromatic ring and a reactive alkyl chloride, makes it a versatile synthon for introducing the butyrophenone moiety into more complex molecular architectures.

The prevalence of chlorine in pharmaceuticals is notable; it is a key component in over 85% of all pharmaceuticals in the United States, contributing to treatments for a vast range of conditions from cancer to high cholesterol.[1] The presence of chlorine atoms in both the aryl and alkyl portions of 4-chloro-1-(4-chlorophenyl)butan-1-one provides two distinct points for synthetic modification, underpinning its utility. This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, applications, and handling, thereby empowering scientists to leverage its full potential in drug discovery and development pipelines.

Nomenclature and Chemical Identity

Clarity in chemical nomenclature is paramount for reproducibility and safety. While frequently marketed under the synonym this compound, the scientifically accurate name for this compound is crucial for unambiguous identification.[2][3][4][5][6][7]

The International Union of Pure and Applied Chemistry (IUPAC) preferred name is 4-chloro-1-(4-chlorophenyl)butan-1-one .[2][4] This name precisely describes the structure: a four-carbon butan-1-one core, substituted with a chlorine atom at position 4 of the butyl chain and a 4-chlorophenyl group at position 1 (the carbonyl carbon).

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Preferred IUPAC Name | 4-chloro-1-(4-chlorophenyl)butan-1-one | [2][4] |

| Common Synonym | This compound | [2][3][4] |

| CAS Number | 40877-09-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [2][3][4] |

| Molecular Weight | 217.09 g/mol | [2][4] |

| InChI Key | UKCHLVFIVJBCKE-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCCl)Cl | [2][3] |

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is critical for process development, purification, and storage. 4-Chloro-1-(4-chlorophenyl)butan-1-one is typically encountered as a liquid at room temperature.[3]

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Clear colorless to yellow/orange liquid | [3] |

| Melting Point | 29-30°C | [8] |

| Boiling Point | 333.8°C at 760 mmHg | [8] |

| Density | 1.224 g/cm³ | [8] |

| Refractive Index | 1.5570-1.5610 @ 20°C | [3] |

These properties inform key process decisions. For instance, its relatively high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition. Its liquid state at ambient temperatures simplifies handling and transfer operations in a laboratory or manufacturing setting.

Synthesis and Reaction Mechanisms

The primary industrial synthesis of substituted butyrophenones, including 4-chloro-1-(4-chlorophenyl)butan-1-one, is the Friedel-Crafts acylation . This well-established electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Core Synthesis Protocol: Friedel-Crafts Acylation

The reaction involves the acylation of a substituted benzene ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

Reaction: Chlorobenzene is reacted with 4-chlorobutyryl chloride.

Catalyst: Aluminum chloride (AlCl₃) acts as the Lewis acid, activating the 4-chlorobutyryl chloride by forming a highly electrophilic acylium ion.

Mechanism:

-

Formation of the Acylium Ion: The chlorine of the acyl chloride coordinates with the aluminum chloride, creating a complex that dissociates to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich chlorobenzene ring attacks the electrophilic carbon of the acylium ion. The chloro-substituent is an ortho-, para- director, leading to the desired para-substituted product as the major isomer due to reduced steric hindrance.

-

Rearomatization: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in its complexed form).

-

Workup: The reaction is quenched by pouring the mixture into an acid/ice bath to decompose the aluminum chloride complex. The organic product is then extracted, washed, and purified.[9][10]

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Application in Drug Development: The Haloperidol Case Study

The primary application of 4-chloro-1-(4-chlorophenyl)butan-1-one and its structural analogs in the pharmaceutical industry is as a key intermediate for the synthesis of butyrophenone antipsychotics. The most prominent example is Haloperidol , a potent D₂ dopamine receptor antagonist first synthesized by Janssen Pharmaceutica in 1958.[11]

Synthesis of Haloperidol

The synthesis of haloperidol involves the nucleophilic substitution of the terminal chlorine on the butyrophenone chain by a piperidine derivative.[11][12] The butyrophenone component used for haloperidol itself is typically 4-chloro-1-(4-fluorophenyl)butan-1-one (also known as 4-Chloro-4'-fluorobutyrophenone).[11][13][14] The principles of the synthesis, however, are directly transferable and illustrate the utility of the dichlorinated analog.

Experimental Protocol: Nucleophilic Substitution for Butyrophenone Antipsychotic Synthesis

This generalized protocol illustrates the key synthetic step where compounds like 4-chloro-1-(4-chlorophenyl)butan-1-one are utilized.

-

Reactant Preparation: In a suitable reactor, dissolve the piperidine derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) and a base (e.g., potassium hydroxide or potassium carbonate) in an appropriate solvent (e.g., water, toluene).[12] A phase-transfer catalyst or a catalyst like potassium iodide may be added to facilitate the reaction.[11][12]

-

Addition of Butyrophenone Intermediate: Add 4-chloro-1-(4-chlorophenyl)butan-1-one (or its fluoro-analog for haloperidol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 3-5 hours) to drive the nucleophilic substitution reaction to completion.[12] The piperidine nitrogen acts as the nucleophile, displacing the chloride on the butyl chain.

-

Workup and Isolation: After cooling, the reaction mixture is typically acidified. The product, now protonated, may precipitate or be extracted into an organic layer after neutralization.

-

Purification: The crude product is purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient (API).

Caption: Key reaction step in the synthesis of Haloperidol.

This synthetic strategy has been adapted for numerous other compounds, highlighting the role of the chlorobutyrophenone core as a foundational element in the development of CNS-active agents.[15]

Analytical Methods for Quality Control

Ensuring the purity and identity of key intermediates is a non-negotiable aspect of pharmaceutical manufacturing. A suite of analytical techniques is employed for the quality control of 4-chloro-1-(4-chlorophenyl)butan-1-one.

-

Gas Chromatography (GC): Due to its volatility, GC is an ideal method for assessing purity and quantifying impurities. An assay (GC) of ≥96.0% is a common specification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the positions of the chlorine substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, notably the characteristic strong absorption of the carbonyl (C=O) group of the ketone.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound and helps in identifying any potential byproducts from the synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data sheets (SDS), 4-chloro-1-(4-chlorophenyl)butan-1-one and its close analogs present moderate hazards.[16][17]

Table 3: Hazard Summary and Handling Precautions

| Aspect | Guideline | Source |

| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory tract irritation. May be harmful if swallowed. | [14][16][17] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or chemical fume hood. | [14][16] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep container tightly closed when not in use. | [14][17] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. | [14][18] |

| First Aid (Skin/Eye Contact) | Immediately flush eyes or skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [14][17] |

Adherence to these guidelines is crucial for mitigating risks and ensuring a safe working environment for all personnel.

References

-

PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 4-CHLORO-1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 40877-09-6. [Link]

-

PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. [Link]

-

Granger, S. L., & Lanthorn, T. H. (2020). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis of haloperidol - CA1129424A.

-

PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. [Link]

-

Matrix Fine Chemicals. 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2. [Link]

-

Chemistry Stack Exchange. Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). [Link]

-

PubChem. 4-(4-Chlorophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Chlorophenyl)butan-1-ol. National Center for Biotechnology Information. [Link]